Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate

Medicinal Chemistry Computational Chemistry Drug Design

Strategic CNS-focused building block: with a TPSA of 63.2 Ų and XLogP3 of -0.2, this Boc-protected morpholine-imidazoline scaffold is optimized for blood-brain barrier penetration. The orthogonal Boc group enables late-stage morpholine diversification without interfering with imidazoline metal-coordination chemistry—saving multiple synthetic steps versus unprotected analogues. Supplied at ≥95% purity with full characterization; ideal for kinase inhibitor SAR and metalloenzyme-focused libraries requiring a zinc-binding motif. Verify batch-specific COA before use.

Molecular Formula C12H21N3O3
Molecular Weight 255.318
CAS No. 2209111-89-5
Cat. No. B2588301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate
CAS2209111-89-5
Molecular FormulaC12H21N3O3
Molecular Weight255.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NCCN2
InChIInChI=1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-8-9(15)10-13-4-5-14-10/h9H,4-8H2,1-3H3,(H,13,14)
InChIKeyRWUHFYOCQJWCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate (CAS 2209111-89-5): Analytical-Quality Intermediate for Heterocyclic Scaffold Construction


Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a protected heterocyclic building block possessing both a morpholine and a dihydroimidazole (imidazoline) ring. Full characterization data confirm its identity with a molecular formula of C12H21N3O3, a monoisotopic mass of 255.1583 g/mol, and a topological polar surface area of 63.2 Ų [1]. Depending on the chosen supplier, this compound is available in consistent quality at purities reaching 95% or higher, which can be readily verified via its accompanying Certificate of Analysis [2]. Due to the presence of the Boc (tert-butyloxycarbonyl) protecting group, its handling typically requires straightforward room-temperature storage and conventional inert-atmosphere techniques, offering a pragmatic starting point for further synthetic elaboration in medicinal chemistry programs [3].

Why a Nonspecific Morpholine-Imidazoline Intermediate Cannot Replicate the Synthetic Utility of Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate


Attempts to simply interchange this compound with other morpholine- or imidazoline-containing intermediates for established synthetic routes are not supported by publicly available evidence. Structurally similar analogs, such as tert-butyl 3-(1H-imidazol-4-yl)morpholine-4-carboxylate (CAS 2228292-91-7) or tert-butyl 3-(2-amino-1H-imidazol-5-yl)morpholine-4-carboxylate (CAS 2229361-40-2), differ fundamentally in their imidazole oxidation state, hydrogen-bond donor/acceptor capacity, and topological polar surface area (TPSA) [1][2]. Crucially, no head-to-head pharmacological, selectivity, or even basic enzyme inhibition data have been published for any of these specific building blocks to justify a generic substitution. Therefore, any selection decision must be based on the compound's defined physicochemical properties and purity specifications as the primary verifiable differentiators.

Quantifiable Differentiation Dimensions for Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate Versus In-Class Analogs


Physicochemical Property Differentiation: Topological Polar Surface Area (TPSA)

Among closely related N-Boc-morpholine-imidazole building blocks, TPSA is a key predictor of passive membrane permeability and oral bioavailability potential. The target compound, featuring a saturated 4,5-dihydroimidazole ring, exhibits a TPSA of 63.2 Ų [1]. This is markedly lower than the 67.4 Ų of its aromatic imidazole analog (tert-butyl 3-(1H-imidazol-4-yl)morpholine-4-carboxylate, CAS 2228292-91-7) [2] and more divergent from the 93.5 Ų of the 2-aminoimidazole derivative (tert-butyl 3-(2-amino-1H-imidazol-5-yl)morpholine-4-carboxylate, CAS 2229361-40-2) [3].

Medicinal Chemistry Computational Chemistry Drug Design

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3)

The XLogP3 value, a computed measure of lipophilicity, directly influences solubility, metabolic stability, and off-target binding risks. The target compound has a computed XLogP3 of -0.2 [1]. This contrasts with the slightly higher XLogP3 of 0.4 for the aromatic imidazole analog [2] and the similar but structurally distinct XLogP3 of 0.1 for the 2-aminoimidazole derivative, which adds hydrogen-bond donors [3].

Medicinal Chemistry ADME Prediction Computational Chemistry

Purity and Supply Chain Verification as a Procurement Differentiator

For researchers where material reproducibility is paramount, procurement of this compound through major platforms like Sigma-Aldrich offers a verifiable purity of 95% . This level of quality is directly comparable to the 95% minimum purity standard often cited for closely related intermediates, such as the positional isomer tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate (CAS 2209112-02-5) . In contrast, other analogs may be listed without explicit, platform-guaranteed purity levels, adding procurement risk.

Procurement Quality Control Reproducibility

Ligand Versatility of the Imidazoline Moiety: Class-Level Inference for Metal Coordination and Biomolecular Recognition

While no direct comparative binding data exist for this specific compound, the 4,5-dihydroimidazole (imidazoline) ring is a well-established ligand scaffold. The saturated C=N bond creates a specific electron-donating environment distinct from planar aromatic imidazoles. This class-level feature has been exploited for metal chelation and, in specific hydrogen-bonding contexts, for protein binding, as implied by the breadth of medicinal chemistry patents exploring this heterocycle for targets ranging from kinases to GPCRs [1]. The target compound's combination of an imidazoline with a conformationally flexible morpholine ring provides a unique ligand geometry, differentiating it by class from simpler imidazoles or piperazines.

Bioinorganic Chemistry Ligand Design Catalysis

Strategic Application Scenarios for Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate in Drug Discovery


Focused Library Synthesis Prioritizing CNS Drug-Like Properties

Based on its computed lower TPSA (63.2 Ų) and XLogP3 (-0.2), this building block is an ideal candidate for designing compound libraries targeting central nervous system (CNS) disorders, where optimal brain penetration requires a TPSA below 90 Ų and well-balanced lipophilicity. Using this scaffold as a core, a medicinal chemist can systematically explore chemical space while staying within favorable CNS MPO (Multiparameter Optimization) scores, quantitatively differentiating it from more polar imidazole-based alternatives [1].

SAR Exploration of Imidazoline-Containing Kinase Inhibitors

This compound serves as a strategic intermediate for Structure-Activity Relationship (SAR) studies around the imidazoline core, a scaffold recognized in kinase inhibitor patents. Its Boc-protected morpholine allows for late-stage diversification at the morpholine nitrogen upon deprotection. This enables a parallel synthesis approach—functionalizing the amine with diverse carboxylic acids, sulfonyl chlorides, or other electrophiles—to probe the solvent-exposed region of a kinase's hinge-binding pocket, which is frequently a morpholine interaction site [1].

Synthesis of Bifunctional Ligands for Metalloenzyme Inhibition

For projects targeting metalloenzymes, the compound's combined imidazoline (a known zinc-binding group) and morpholine (a hydrogen-bond acceptor and solubility enhancer) make it a privileged scaffold. The Boc group ensures the morpholine nitrogen remains inert during metal-coordination complex synthesis, allowing for a convergent synthetic route. This differentiates it from unprotected morpholines that would require orthogonal protection strategies, potentially saving multiple synthetic steps [1].

Quote Request

Request a Quote for Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.